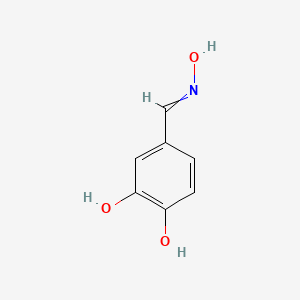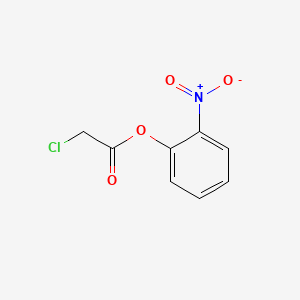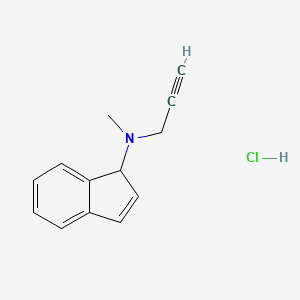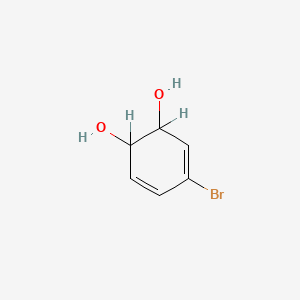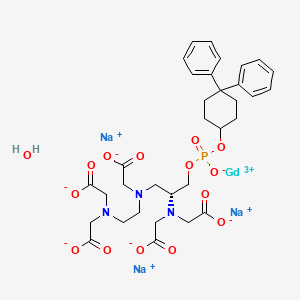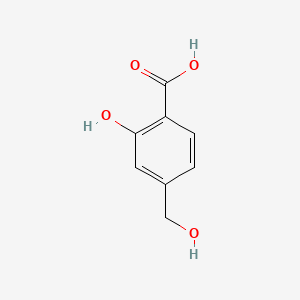
4-Hydroxymethylsalicylic acid
Vue d'ensemble
Description
4-hydroxymethylsalicylic acid is a monohydroxybenzoic acid consisting of salicylic acid having a hydroxymethyl group at the 4-position. It derives from a salicylic acid.
Applications De Recherche Scientifique
Biotechnological Production
4-Hydroxymethylsalicylic acid (4-HMSA) has been explored for its potential in biotechnological applications. Li et al. (2016) engineered E. coli to produce 4-HMSA from glucose and xylose, showcasing its viability as a bio-manufactured chemical from renewable resources, specifically for use in pharmaceuticals and food additives (Li et al., 2016).
Chemical Synthesis and Applications
4-HMSA serves as a key intermediate in the synthesis of a variety of value-added bioproducts, as discussed by Wang et al. (2018). These products have applications in industries such as food, cosmetics, and pharmacy. The synthesis techniques for 4-HMSA-based products have evolved to include synthetic biology and metabolic engineering approaches (Wang et al., 2018).
Material Science and Polymer Research
Nan et al. (2017) investigated the use of 4-hydroxymandelic acid in polymerization studies, leading to the discovery of a new type of organic polymer. This polymer contains structures suitable for a range of applications due to its diverse reactivity and ease of preparation (Nan et al., 2017).
Medical Device Enhancement
Abraham et al. (2002) developed a method for covalently immobilizing 4-aminosalicylic acid onto segmented polyurethane surfaces. This modification aimed to improve the haemocompatibility properties of medical devices, showcasing the potential of 4-HMSA derivatives in biomedical applications (Abraham et al., 2002).
Propriétés
Numéro CAS |
106420-93-3 |
|---|---|
Nom du produit |
4-Hydroxymethylsalicylic acid |
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-hydroxy-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H8O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2,(H,11,12) |
Clé InChI |
DSQWHAJLUOQMFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CO)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1CO)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
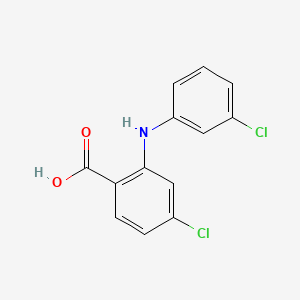
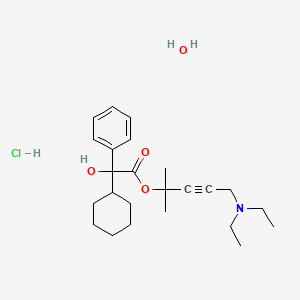
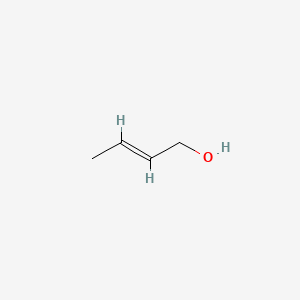
![5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
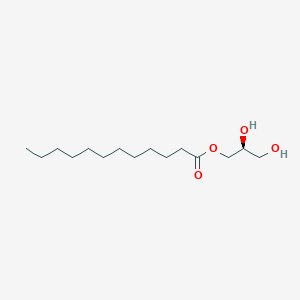
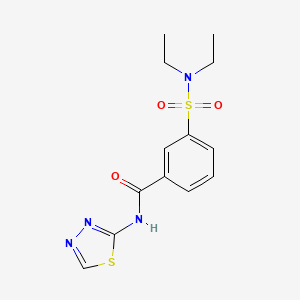
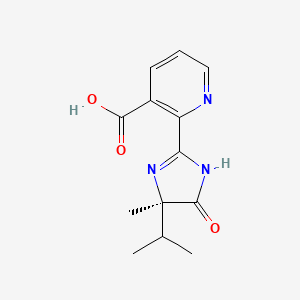
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
